4-Methoxy-N-(3-phenylpropyl)aniline
Overview
Description
4-Methoxy-N-(3-phenylpropyl)aniline is a chemical compound with the molecular formula C16H19NO and a molecular weight of 241.33 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . This compound is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring and a phenylpropyl group attached to the nitrogen atom of the aniline moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(3-phenylpropyl)aniline typically involves a multi-step process. One common method includes the following steps :
Friedel-Crafts Acylation: This step involves the acylation of an aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Reduction: The acylated product is then reduced to form the corresponding alkane.
Nitration: The final step involves the nitration of the aromatic ring to introduce the nitro group, which is subsequently reduced to form the amine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and implementation of green chemistry principles, are likely applied to enhance yield and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-(3-phenylpropyl)aniline undergoes various types of chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen or removal of oxygen, using reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in halogenated or alkylated derivatives.
Scientific Research Applications
4-Methoxy-N-(3-phenylpropyl)aniline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Methoxy-N-(3-phenylpropyl)aniline involves its interaction with specific molecular targets and pathways. The methoxy group and phenylpropyl moiety contribute to its binding affinity and specificity towards certain proteins and enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Comparison
4-Methoxy-N-(3-phenylpropyl)aniline is unique due to the presence of the phenylpropyl group, which imparts distinct chemical and biological properties. Compared to 4-Methoxy-N-(tert-pentyl)aniline and p-Anisidine, it may exhibit different reactivity and binding characteristics, making it suitable for specific research applications.
Properties
IUPAC Name |
4-methoxy-N-(3-phenylpropyl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-18-16-11-9-15(10-12-16)17-13-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-12,17H,5,8,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXMRYNKHINHBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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